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molecular formula C6H12ClNO B8410215 2H-Azepin-2-one, hexahydro-, hydrochloride CAS No. 15667-65-9

2H-Azepin-2-one, hexahydro-, hydrochloride

Cat. No. B8410215
M. Wt: 149.62 g/mol
InChI Key: FVTYXGRQEGSJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550107

Procedure details

With external cooling, 7-[(diethylamino)methyl[-hexahydro-2H-azepin-2-one hydrochloride (10.0 g, 0.043 mol) is added in batches to a suspension of lithium aluminium hydride (1.9 g, 0.05 mol) in anhydrous tetrahydrofuran (500 ml) and the mixture is refluxed for 1 hour after the initially violent reaction has ended. The excess lithium aluminium hydride is decomposed by the dropwise addition of 20% sodium hydroxide solution. The tetrahydrofuran phase is separated off from the precipitate formed and concentrated in vacuo. The oily residue remaining is then distilled over caustic potash under water jet vacuum. A colorless oil (4.7 g) is obtained, boiling point 12 mm Hg 102°-105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O1[CH2:22][CH2:21]CC1>>[CH2:3]([N:2]([CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:2]1)[CH2:21][CH3:22])[CH3:4] |f:0.1,2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1C(CCCCC1)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after the initially violent reaction
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran phase is separated off from the precipitate
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue remaining is then distilled over caustic potash under water jet vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC1NCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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